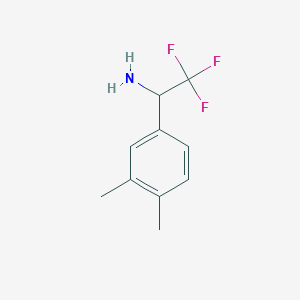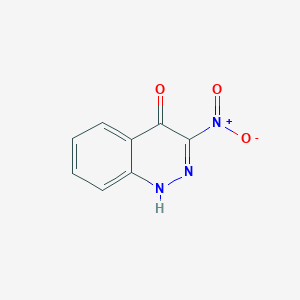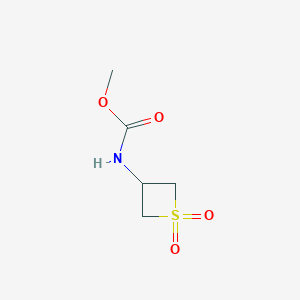
Methyl(1,1-dioxidothietan-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(1,1-dioxidothietan-3-yl)carbamate is a chemical compound with a unique structure that includes a carbamate group and a dioxidothietan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl(1,1-dioxidothietan-3-yl)carbamate typically involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of silicon methoxide (Si(OMe)4) as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .
Industrial Production Methods
Industrial production methods for carbamates, including this compound, often involve the use of phosgene-free synthesis routes. These methods are environmentally friendly and avoid the use of hazardous materials . The reaction of amines with organic carbonates such as dimethyl carbonate is a common industrial method .
Análisis De Reacciones Químicas
Types of Reactions
Methyl(1,1-dioxidothietan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into simpler forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the use of cesium carbonate and TBAI in the synthesis process .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl(1,1-dioxidothietan-3-yl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl(1,1-dioxidothietan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form stable interactions with enzymes and receptors, modulating their activity . This interaction is often mediated through hydrogen bonding and other non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl(1,1-dioxidothietan-3-yl)carbamate include other carbamate derivatives such as methyl N-hexylcarbamate and benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate .
Uniqueness
This compound is unique due to its dioxidothietan ring structure, which imparts specific chemical and biological properties.
Propiedades
Fórmula molecular |
C5H9NO4S |
|---|---|
Peso molecular |
179.20 g/mol |
Nombre IUPAC |
methyl N-(1,1-dioxothietan-3-yl)carbamate |
InChI |
InChI=1S/C5H9NO4S/c1-10-5(7)6-4-2-11(8,9)3-4/h4H,2-3H2,1H3,(H,6,7) |
Clave InChI |
KMLZKHMOLHCVQU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1CS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid](/img/structure/B13007143.png)
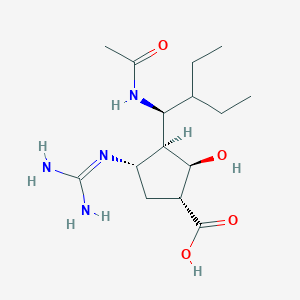

![N-methyl-N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13007169.png)

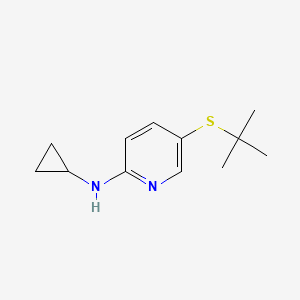

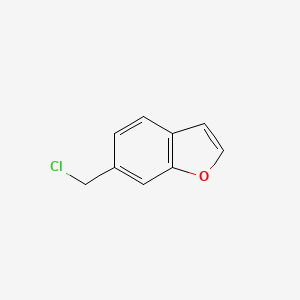
![1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007213.png)
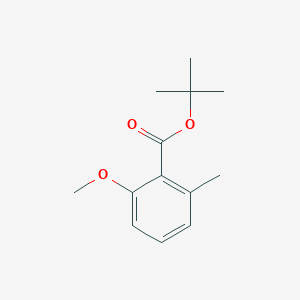
![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13007218.png)
